L-Alpha-Phosphatidyl-L-serine Sodium Salt (Technical Grade)

説明

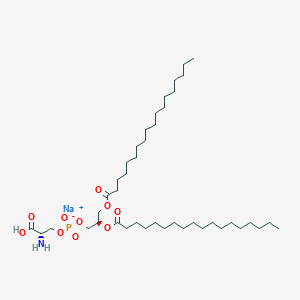

L-Alpha-Phosphatidyl-L-serine Sodium Salt (DOPS) is a phospholipid derivative with a serine head group and two oleoyl (18:1) acyl chains. Its sodium salt form enhances solubility in aqueous systems, making it suitable for industrial and research applications. The compound is identified by CAS 6811-55-8 and has the molecular formula C₄₂H₇₆NNa₂O₁₀P, yielding a molecular weight of 831.0 g/mol (calculated) . As a technical-grade product, it is optimized for cost-effective use in non-pharmaceutical applications, such as lipid bilayer studies, drug delivery systems, and biochemical assays. Its production often involves enzymatic synthesis, leveraging phospholipase D (PLD) from Streptomyces species for higher efficiency .

特性

分子式 |

C42H81NNaO10P |

|---|---|

分子量 |

814.1 g/mol |

IUPAC名 |

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1 |

InChIキー |

SJRBMGBLPUBGJL-MBAWARMDSA-M |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

L-α-ホスファチジル-L-セリンナトリウム塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化ホスホリピッドを生成します。

還元: 還元反応によってこの化合物は還元型に変換され、その化学的性質が変化します。

一般的な試薬と条件

これらの反応で用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 反応条件は、通常、所望の化学変換を確実に実行するために、温度とpHレベルが制御されます.

主要な生成物

これらの反応から生成される主要な生成物は、反応の種類と用いられる試薬によって異なります。 例えば、酸化反応では酸化ホスファチジルセリン誘導体が生成される可能性がありますが、置換反応では異なる官能基を持つ改変されたホスファチジルセリン化合物が生成される可能性があります.

科学研究への応用

L-α-ホスファチジル-L-セリンナトリウム塩は、次のような幅広い科学研究分野で応用されています。

化学: ホスホリピッドのさまざまな化学反応と相互作用における挙動を研究するためのモデル化合物として用いられます。

生物学: この化合物は細胞膜研究において、細胞プロセスにおけるホスホリピッドの役割と膜ダイナミクスを理解するために用いられます。

医学: 神経変性疾患、認知機能の向上における潜在的な治療効果、脳の健康のための栄養補助食品として研究されています。

工業: 生体適合性と安定な脂質二重層を形成する能力があるため、リポソームやその他の薬物送達システムの製剤に用いられています.

化学反応の分析

Types of Reactions

L-Alpha-Phosphatidyl-L-serine Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.

Reduction: Reduction reactions can convert the compound into its reduced form, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized phosphatidylserine derivatives, while substitution reactions can yield modified phosphatidylserine compounds with different functional groups .

科学的研究の応用

L-Alpha-Phosphatidyl-L-serine Sodium Salt has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions and interactions.

Biology: The compound is utilized in cell membrane studies to understand the role of phospholipids in cellular processes and membrane dynamics.

Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases, cognitive enhancement, and as a dietary supplement for brain health.

作用機序

L-α-ホスファチジル-L-セリンナトリウム塩は、細胞膜への組み込みによって効果を発揮し、そこで膜の流動性と完全性を維持する上で重要な役割を果たします 。さまざまな膜タンパク質とシグナル伝達経路と相互作用し、アポトーシス、細胞シグナル伝達、膜輸送などの細胞機能に影響を与えます。 これらのプロセスを調節する能力により、科学研究や潜在的な治療応用において貴重なツールとなっています .

類似化合物との比較

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares DOPS with structurally related sodium salts:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Head Group | Acyl Chains |

|---|---|---|---|---|---|

| L-Alpha-Phosphatidyl-L-serine Sodium Salt | 6811-55-8 | C₄₂H₇₆NNa₂O₁₀P | 831.0 | Serine | Dioleoyl (18:1) |

| Dioleoyl Phosphatidic Acid Sodium Salt | 108392-02-5 | C₃₉H₇₃O₈P | 700.97 | Phosphate | Dioleoyl (18:1) |

| Sodium Ascorbyl Phosphate | 66170-10-3 | C₆H₆Na₃O₉P | 322.05 | Ascorbic acid | N/A (monomeric form) |

- DOPS contains a polar serine head group, enabling interactions with proteins and metal ions in biological membranes.

- Dioleoyl Phosphatidic Acid Sodium Salt lacks an amino acid head group, limiting its role in signaling compared to DOPS .

Analytical Techniques

- Thin-Layer Chromatography (TLC): Basic TLC plates (Silica Gel G with sodium acetate/carbonate) effectively separate phosphatidylserine from phosphatidylethanolamine and phosphatidylcholine. Neutral plates are less reliable for phospholipid resolution .

- HPLC : Used for purity assessment of SAP (≥95% purity) and technical-grade DOPS, though the latter may exhibit broader impurity bands .

Purity and Grade Specifications

生物活性

L-Alpha-Phosphatidyl-L-serine Sodium Salt (PS) is an anionic phospholipid that plays a crucial role in various biological processes, particularly in cellular functions and membrane dynamics. This article delves into the biological activity of PS, highlighting its significance in neuropharmacology, cellular signaling, and its applications in research and therapy.

Chemical Structure and Properties

L-Alpha-Phosphatidyl-L-serine Sodium Salt is characterized by its unique structure, which includes:

- Molecular Formula : C₄₂H₈₁NNaO₁₀P

- Molecular Weight : 814.06 g/mol

- Fatty Acid Composition : Composed of two stearic acid tails and a phosphoserine head group.

This specific composition allows PS to form stable lipid bilayers, making it essential for the preparation of liposomes and artificial membranes.

Cell Membrane Integrity and Signaling

PS is integral to maintaining the integrity and fluidity of cell membranes, especially in neuronal cells. It participates in various signaling pathways, including:

- Protein Kinase C Activation : PS exposure on the outer leaflet of the plasma membrane activates protein kinase C, which is involved in numerous cellular processes such as growth and differentiation.

- Apoptosis Regulation : During programmed cell death, PS translocates to the outer membrane, serving as a signal for phagocytic cells to engulf apoptotic cells .

Cognitive Function Enhancement

Research indicates that PS supplementation can enhance cognitive function and memory retention. Several studies have shown improvements in memory performance among older adults taking PS supplements, suggesting its potential as a therapeutic agent for age-related cognitive decline .

Case Studies

- Cognitive Improvement in Older Adults : A randomized controlled trial involving elderly participants demonstrated significant improvements in memory tasks after 12 weeks of PS supplementation compared to placebo groups. The results indicated enhanced recall and recognition abilities.

- Neuroprotective Effects : In animal models, PS has been shown to mitigate neurodegenerative processes by reducing oxidative stress and apoptosis in neuronal cells. This suggests a protective role against conditions such as Alzheimer's disease .

Enzymatic Pathways

PS is synthesized via two main pathways:

- Base Exchange Pathway : Involves the exchange of serine with polar head groups of phosphatidylcholine (PC) or phosphatidylethanolamine (PE).

- CDP-Diacylglycerol Pathway : Utilized by plants and certain microorganisms for PS synthesis from CDP-diacylglycerol .

These pathways highlight the versatility of PS in various biological contexts.

Applications

| Application Area | Description |

|---|---|

| Neuropharmacology | Potential treatment for cognitive decline and neurodegenerative diseases. |

| Membrane Studies | Used in research involving lipid bilayer formation and stability. |

| Cell Signaling | Investigated for its role in apoptosis and cellular communication. |

Q & A

Q. How can researchers determine the solubility of L-alpha-phosphatidyl-L-serine sodium salt in aqueous systems for experimental design?

- Methodological Answer : Solubility testing involves dissolving the compound in distilled water under controlled conditions (e.g., temperature, agitation) and observing phase separation or turbidity. For precise classification, pH-dependent solubility can be assessed using universal indicator paper or a calibrated pH meter. Acidic or basic salts may require adjustments to solvent ionic strength (e.g., sodium chloride addition) to mimic physiological conditions. Reference protocols for salt solubility testing in educational curricula provide a foundational framework .

Q. What standardized methods are used to confirm the presence of sodium and phosphate groups in L-alpha-phosphatidyl-L-serine sodium salt?

- Methodological Answer : Confirmatory tests include flame photometry or atomic absorption spectroscopy for sodium quantification. For phosphate groups, the molybdenum blue method (colorimetric assay) is applied after acid digestion of the sample. These methods align with qualitative analysis protocols for salts, where cation-anion identification is critical for validating chemical composition .

Advanced Research Questions

Q. How can batch-to-batch variability in technical-grade L-alpha-phosphatidyl-L-serine sodium salt impact experimental reproducibility, and what mitigation strategies exist?

- Methodological Answer : Technical-grade compounds often exhibit variability in salt content, residual solvents, or phospholipid purity. To mitigate this:

- Perform HPLC-MS analysis to quantify phosphatidylserine content and detect impurities.

- Use Karl Fischer titration to assess water content, which affects lipid hydration and stability.

- Normalize batches by adjusting concentrations based on peptide/salt content analysis, as recommended for research-grade biomolecules .

Q. What experimental approaches resolve contradictions in reported bioactivity data for phosphatidylserine salts (e.g., conflicting results in neuronal cell assays)?

- Methodological Answer : Contradictions may arise from differences in salt formulation (e.g., counterion effects) or cell culture conditions. To address this:

- Standardize lipid hydration protocols (e.g., sonication time, temperature) to ensure uniform vesicle formation.

- Include negative controls with sodium-free phosphatidylserine to isolate sodium’s role in observed effects.

- Cross-validate results using orthogonal assays (e.g., fluorescence anisotropy for membrane fluidity vs. electrophysiology for ion channel interactions) .

Q. What methodologies are recommended for analyzing the structural integrity of L-alpha-phosphatidyl-L-serine sodium salt under oxidative stress conditions?

- Methodological Answer : Accelerated stability studies can be conducted using:

- Thin-layer chromatography (TLC) to monitor lipid peroxidation byproducts.

- NMR spectroscopy (e.g., P-NMR) to assess phosphate group degradation.

- Mass spectrometry to identify oxidized phosphatidylserine species (e.g., hydroperoxides). These methods are critical for studies requiring long-term lipid stability, such as neurodegenerative disease models .

Methodological Design & Data Interpretation

Q. How should researchers design experiments to study the interaction of L-alpha-phosphatidyl-L-serine sodium salt with transmembrane proteins?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

- Prepare lipid bilayers via Langmuir-Blodgett deposition or vesicle fusion on sensor chips.

- Control for sodium ion interference by comparing results with non-sodium phosphatidylserine derivatives. Include buffer systems with chelating agents (e.g., EDTA) to isolate lipid-protein interactions .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in phosphatidylserine salt studies?

- Methodological Answer :

- Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- For skewed data (common in lipid assays), employ non-parametric tests like the Kruskal-Wallis test. Ensure power analysis is performed a priori to determine sample sizes, minimizing false negatives .

Quality Control & Validation

Q. What purity thresholds and analytical techniques are critical for ensuring technical-grade phosphatidylserine salt suitability in sensitive assays?

- Methodological Answer :

- Require ≥95% purity via HPLC-ELSD (evaporative light scattering detection) for lipid quantification.

- Validate sodium content via inductively coupled plasma optical emission spectroscopy (ICP-OES).

- Assess endotoxin levels (<0.1 EU/mg) using the Limulus amebocyte lysate (LAL) assay for cell-based studies. These thresholds align with QC standards for research-grade phospholipids .

Q. How can researchers optimize lipid extraction protocols to minimize phosphatidylserine degradation during sample preparation?

- Methodological Answer :

- Use antioxidant cocktails (e.g., BHT, ascorbic acid) in extraction solvents.

- Perform extractions under inert gas (e.g., nitrogen) to prevent oxidation.

- Store samples at -80°C in amber vials with desiccants. Reference stability studies for phospholipids highlight temperature and light as key degradation drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。